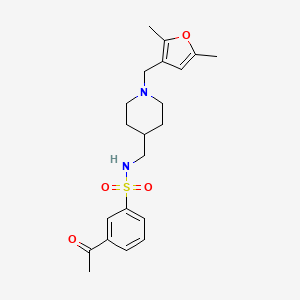

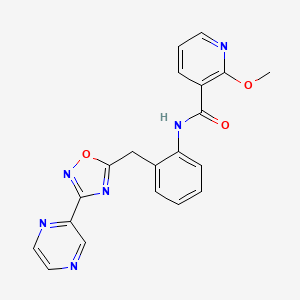

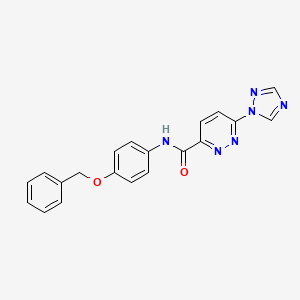

![molecular formula C20H23N3O2 B2784295 4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 866018-94-2](/img/structure/B2784295.png)

4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline and pyrazole derivatives are important heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest for many researchers. For example, quinazolin-4(3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . Another method involves the Williamson-type reaction of two fragments, which involves the formation of an intermediate in the first step, which undergoes subsequent intramolecular nucleophilic cyclization .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular structure of these compounds can be analyzed using various techniques such as infrared spectroscopy, 1H and 13C NMR .Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, a Pd(OAc)2-catalyzed cyclization of N-(2-formylaryl)alkynamides provides an efficient and atom-economical synthesis of 2-quinolinone derivatives via oxypalladation of alkynes .Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Other physical and chemical properties can vary depending on the specific quinoline derivative and its structure.Applications De Recherche Scientifique

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The compound could potentially be used in the development of new antimicrobial agents, especially in the fight against drug-resistant bacterial strains. Research has shown that various quinazolinone derivatives exhibit significant antimicrobial activities .

Cancer Therapeutics

Quinolines are integral in the synthesis of compounds with anticancer properties. This particular compound could be investigated for its efficacy in inhibiting cancer cell growth and proliferation. Quinazoline derivatives, for instance, have been used in the treatment of lung and pancreatic cancers .

Anti-Inflammatory Agents

The anti-inflammatory potential of quinoline derivatives makes them candidates for the development of new anti-inflammatory drugs. The structural features of this compound suggest that it could be effective in reducing inflammation and could be explored further for such applications .

Neurological Disorders

Compounds like the one have applications in neurology, particularly in the treatment of neurodegenerative diseases. Quinazolinones have shown promise in treating conditions such as Parkinson’s disease, making this compound a potential candidate for further research in this field .

Antiviral and Antitubercular Activity

Quinoline derivatives have been recognized for their antiviral and antitubercular activities. This compound could be part of studies aimed at developing treatments for viral infections and tuberculosis, given the pharmacological significance of its quinoline scaffold .

Synthetic Organic Chemistry

Apart from biological applications, this compound could also be used in synthetic organic chemistry as a scaffold for the synthesis of more complex molecules. Its quinoline core is a versatile building block in industrial and medicinal chemistry applications .

Mécanisme D'action

Target of Action

Similar quinolinyl-pyrazoles have been screened for their class ii c-met inhibition activity . The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is often associated with cancer when dysregulated. Therefore, it’s plausible that this compound may also target the c-Met receptor or similar biochemical targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other quinolinyl-pyrazoles, it’s possible that it may inhibit the activity of its target proteins, such as the c-met receptor, thereby disrupting their normal function .

Biochemical Pathways

If we consider its potential role as a c-met inhibitor, it could impact various cellular processes, including cell growth, survival, and migration, which are all critical processes in cancer progression .

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially enhance their bioavailability.

Result of Action

If it acts as a c-met inhibitor, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells .

Orientations Futures

The study of quinoline and pyrazole derivatives is a rapidly evolving field with many potential applications in medicinal chemistry. Future research will likely focus on developing new synthesis methods, exploring their biological activity, and optimizing their properties for use in drug discovery .

Propriétés

IUPAC Name |

4-(2-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-11-16-17(12-7-5-6-8-15(12)25-4)18-13(21-19(16)23-22-11)9-20(2,3)10-14(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFJPYWXCUCRPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

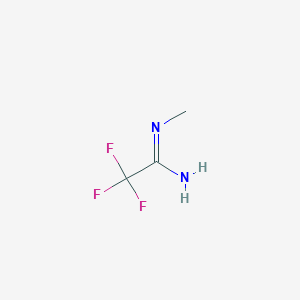

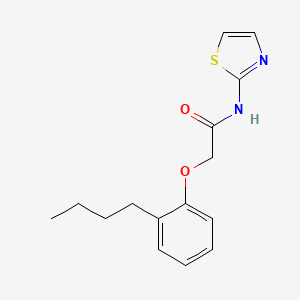

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2784213.png)

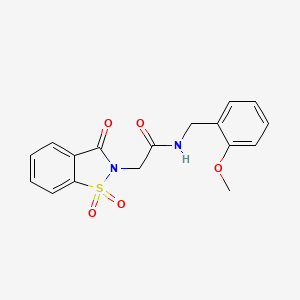

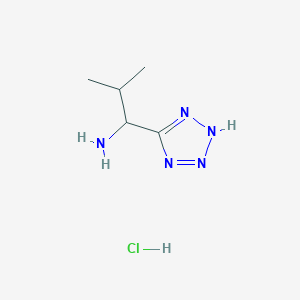

![3-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2784214.png)

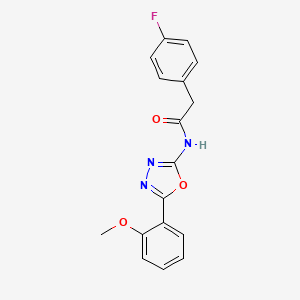

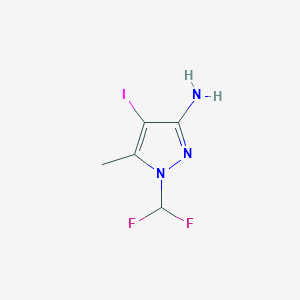

![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2784226.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide](/img/structure/B2784231.png)